molecular formula C22H23ClN4O B2978723 (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396855-79-0

(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2978723
CAS No.: 1396855-79-0
M. Wt: 394.9
InChI Key: DVIKHQQQRCVOSA-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic chemical that belongs to the class of piperazine derivatives. This class of compounds is often researched for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of piperazine, imidazole, and chlorophenyl moieties, makes it an interesting subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone generally involves multi-step organic reactions.

  • Initially, 2-chlorobenzoyl chloride is reacted with 1-(2-aminoethyl)piperazine under anhydrous conditions to yield the intermediate product.

  • This intermediate is then treated with 2-phenylimidazole under basic conditions to produce the final compound.

  • Common solvents for these reactions include dichloromethane and ethanol, with reaction temperatures maintained at room temperature or slightly elevated to ensure completion.

Industrial Production Methods

  • Industrial-scale production typically mirrors laboratory synthesis but employs continuous flow reactors for efficiency.

  • Solvent recovery and purification steps are integrated to minimize waste and environmental impact.

  • Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, often facilitated by reagents like potassium permanganate, which may lead to the formation of oxidized derivatives.

  • Reduction: Reduction can be achieved using hydrogenation methods with palladium on carbon (Pd/C) as a catalyst, resulting in various reduced forms.

  • Substitution: The chlorophenyl group allows for halogen exchange reactions, where chlorine can be replaced by other halogens or functional groups using nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Hydrogen gas with Pd/C catalyst.

  • Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

  • Oxidation typically produces carboxylic acids or other oxidized derivatives.

  • Reduction yields different hydrogenated forms of the compound.

  • Substitution leads to various halogenated analogs or derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules with potential biological activities.

  • Studied for its electronic properties due to the presence of multiple functional groups.

Biology

  • Investigated for its binding affinity to certain receptors in the brain, suggesting potential neuropharmacological applications.

Medicine

  • Explored as a potential therapeutic agent for conditions such as anxiety and depression due to its interaction with serotonin and dopamine receptors.

  • Preliminary studies indicate potential use as an anti-inflammatory agent.

Industry

  • Employed in the development of novel materials with specific electronic or optical properties.

  • Acts as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives like buspirone and aripiprazole While buspirone is primarily used for its anxiolytic effects, aripiprazole serves as an antipsychotic

Hope this deep dive into (2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone gives you a solid understanding of its synthesis, reactivity, and applications! What piqued your interest in this compound?

Properties

IUPAC Name

(2-chlorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-20-9-5-4-8-19(20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-6-2-1-3-7-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKHQQQRCVOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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